Cas no 1203798-59-7 (3-(3-methoxyphenyl)azetidine)

3-(3-methoxyphenyl)azetidine 化学的及び物理的性質
名前と識別子
-
- Azetidine, 3-(3-methoxyphenyl)-
- 3-(3-methoxyphenyl)azetidine
-
- MDL: MFCD21880274
- インチ: 1S/C10H13NO/c1-12-10-4-2-3-8(5-10)9-6-11-7-9/h2-5,9,11H,6-7H2,1H3
- InChIKey: YJTDGRXXGYJQHZ-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=CC(=C1)C1CNC1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 145
- トポロジー分子極性表面積: 21.3
- XLogP3: 1.7
3-(3-methoxyphenyl)azetidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1189676-1g |
3-(3-Methoxyphenyl)azetidine |
1203798-59-7 | 95% | 1g |
$980 | 2024-07-19 | |
Enamine | EN300-1857431-2.5g |
3-(3-methoxyphenyl)azetidine |
1203798-59-7 | 2.5g |
$1708.0 | 2023-09-18 | ||
Enamine | EN300-1857431-0.05g |
3-(3-methoxyphenyl)azetidine |
1203798-59-7 | 0.05g |
$688.0 | 2023-09-18 | ||
Enamine | EN300-1857431-0.25g |
3-(3-methoxyphenyl)azetidine |
1203798-59-7 | 0.25g |
$754.0 | 2023-09-18 | ||
Enamine | EN300-1857431-1g |
3-(3-methoxyphenyl)azetidine |
1203798-59-7 | 1g |
$819.0 | 2023-09-18 | ||
eNovation Chemicals LLC | Y1189676-1g |
3-(3-Methoxyphenyl)azetidine |
1203798-59-7 | 95% | 1g |
$980 | 2025-02-20 | |
Enamine | EN300-1857431-10.0g |
3-(3-methoxyphenyl)azetidine |
1203798-59-7 | 10g |
$6559.0 | 2023-06-02 | ||
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB11094-5g |
3-(3-methoxyphenyl)azetidine |
1203798-59-7 | 95% | 5g |
$1922 | 2023-09-07 | |
Enamine | EN300-1857431-1.0g |
3-(3-methoxyphenyl)azetidine |
1203798-59-7 | 1g |
$819.0 | 2023-06-02 | ||
Enamine | EN300-1857431-5.0g |
3-(3-methoxyphenyl)azetidine |
1203798-59-7 | 5g |
$3366.0 | 2023-06-02 |
3-(3-methoxyphenyl)azetidine 関連文献
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
3. Caper tea
-
4. Book reviews
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
3-(3-methoxyphenyl)azetidineに関する追加情報
Research Briefing on 3-(3-methoxyphenyl)azetidine (CAS: 1203798-59-7) in Chemical Biology and Pharmaceutical Applications
3-(3-methoxyphenyl)azetidine (CAS: 1203798-59-7) is a structurally unique azetidine derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its azetidine ring substituted with a 3-methoxyphenyl group, has emerged as a promising scaffold in drug discovery due to its potential pharmacological properties and versatility in medicinal chemistry applications. Recent studies have explored its role as a building block for novel therapeutic agents, particularly in central nervous system (CNS) disorders and inflammatory diseases.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's potential as a sigma-1 receptor modulator, demonstrating its ability to cross the blood-brain barrier with favorable pharmacokinetic properties. The research team synthesized several derivatives of 3-(3-methoxyphenyl)azetidine, with compound 1203798-59-7 showing particularly promising binding affinity (Ki = 12.3 nM) and selectivity over other receptor types. Molecular docking studies revealed that the methoxy group plays a crucial role in receptor interaction through hydrogen bonding with Glu172 in the sigma-1 receptor binding pocket.
In neuropharmacology applications, researchers have explored 3-(3-methoxyphenyl)azetidine as a potential antidepressant candidate. A preclinical study published in ACS Chemical Neuroscience (2024) demonstrated that administration of this compound in rodent models of depression resulted in significant reductions in immobility time during forced swim tests (p < 0.01 vs control), comparable to standard antidepressants. The mechanism appears to involve modulation of both serotonergic and dopaminergic systems, with the azetidine ring contributing to improved metabolic stability compared to similar phenylpiperazine derivatives.
The compound's synthetic accessibility has also been improved through recent methodological advances. A 2024 Organic Process Research & Development publication described an optimized three-step synthesis of 3-(3-methoxyphenyl)azetidine with an overall yield of 68%, representing a significant improvement over previous routes. The new protocol employs a copper-catalyzed azetidine formation as the key step, followed by selective O-methylation, offering advantages in scalability and purity control for potential industrial applications.
Emerging research has also investigated the compound's potential in pain management. A recent patent application (WO2023187654) discloses novel 3-(3-methoxyphenyl)azetidine derivatives as potent TRPV1 antagonists, with demonstrated efficacy in neuropathic pain models. The lead compound from this series showed 85% reversal of mechanical allodynia at 10 mg/kg dose in a chronic constriction injury model, with minimal CNS side effects, suggesting potential advantages over current TRPV1-targeting analgesics.
While the therapeutic potential of 3-(3-methoxyphenyl)azetidine is promising, current research also highlights several challenges. Metabolic stability studies indicate that the compound undergoes rapid O-demethylation in liver microsomes (t1/2 = 23 min in human), prompting ongoing structure-activity relationship studies to improve metabolic stability while maintaining pharmacological activity. Additionally, the compound's potential for CYP450 inhibition requires careful evaluation in future drug development efforts.
In conclusion, 3-(3-methoxyphenyl)azetidine (1203798-59-7) represents a versatile scaffold with demonstrated potential across multiple therapeutic areas. Recent advances in synthetic methodology, combined with growing understanding of its pharmacological properties, position this compound as an important focus for future medicinal chemistry research. Continued investigation of structure-activity relationships and metabolic optimization will be crucial for translating these findings into clinically viable therapeutic agents.
1203798-59-7 (3-(3-methoxyphenyl)azetidine) Related Products
- 1803690-76-7(4-Bromo-3-chloro-2-(chloromethyl)-6-(difluoromethyl)pyridine)
- 899728-57-5(ethyl 6-oxo-1-phenyl-4-{3-(trifluoromethyl)benzenesulfonyloxy}-1,6-dihydropyridazine-3-carboxylate)
- 1226283-08-4(5-methoxy-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde)
- 108338-20-1(2-(trifluoromethyl)pyridine-4-carbaldehyde)
- 859495-47-9(4-(bromomethyl)-N-(pyridin-2-yl)benzene-1-sulfonamide)
- 2034374-58-6(1,2-dimethyl-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}-1H-imidazole-4-sulfonamide)
- 940859-86-9(N-(1-cyanocyclohexyl)-2-{[4-(4-fluorophenyl)phthalazin-1-yl]sulfanyl}acetamide)
- 899736-14-2(2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-yl)methylbenzamide)
- 107737-89-3(2-(4-bromophenyl)sulfonylethanol)
- 29956-84-1(3-Chloro-2-hydroxybenzamide)
